N-benzyl-1-propylpyrazol-3-amine;hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

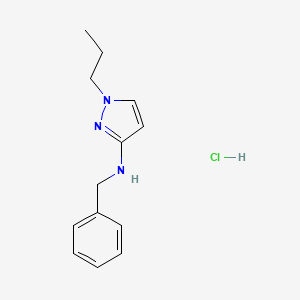

The molecular framework of N-benzyl-1-propylpyrazol-3-amine;hydrochloride comprises a pyrazole ring substituted at the 1-position with a propyl group and at the 3-position with a benzylamine moiety. The hydrochloride salt forms via protonation of the secondary amine nitrogen, introducing a chloride counterion. The parent compound, N-benzyl-1-propylpyrazol-3-amine, exhibits a molecular formula of $$ \text{C}{13}\text{H}{17}\text{N}3 $$ with a molecular weight of 215.29 g/mol. Its SMILES representation (CCCN1C=CC(=N1)NCC2=CC=CC=C2) confirms the connectivity of the propyl chain ($$ \text{-CH}2\text{CH}2\text{CH}3 $$), pyrazole core, and benzyl group.

X-ray crystallographic data for analogous pyrazole derivatives, such as 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, reveal monoclinic systems with space group $$ I2/a $$ and unit cell parameters $$ a = 25.440(5) \, \text{Å}, b = 5.124(2) \, \text{Å}, c = 26.261(6) \, \text{Å}, \beta = 105.75(2)^\circ $$. While direct crystallographic data for this compound remains unpublished, its structural similarity to these compounds suggests a comparable monoclinic or orthorhombic arrangement. The protonated amine likely induces planar distortions in the pyrazole ring, as observed in copper complexes of N-benzyl-N-nitrosohydroxylamine, where coordination stabilizes near-planar geometries.

Protonation State and Salt Formation Mechanisms

Protonation of N-benzyl-1-propylpyrazol-3-amine occurs preferentially at the secondary amine nitrogen, forming a stable ammonium-chloride ion pair. The reaction equilibrium:

$$

\text{C}{13}\text{H}{17}\text{N}3 + \text{HCl} \rightarrow \text{C}{13}\text{H}{18}\text{N}3^+ \cdot \text{Cl}^-

$$

increases aqueous solubility due to the ionic character of the hydrochloride salt. The molecular weight of the protonated form rises to 251.75 g/mol (215.29 g/mol parent + 36.46 g/mol HCl).

Infrared (IR) spectroscopy of related hydrochloride salts, such as N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine hydrochloride, shows characteristic N-H stretching vibrations at 3200–2800 cm$$^{-1}$$ and C-N stretches near 1250 cm$$^{-1}$$. The absence of a free amine peak in the hydrochloride form confirms complete protonation.

Comparative Analysis with Parent Compound N-Benzyl-1-Propylpyrazol-3-Amine

The hydrochloride derivative diverges from its parent compound in three key aspects:

- Solubility : The ionic nature of the hydrochloride salt enhances polarity, increasing solubility in polar solvents like water or ethanol.

- Thermal Stability : Protonation strengthens intermolecular ionic interactions, raising the melting point relative to the parent compound. For example, N-benzyl-1-isopropyl-4-methyl-1H-pyrazol-3-amine hydrochloride decomposes at 248–250°C, compared to 180–182°C for the free base.

- Crystallinity : Salt formation often induces distinct packing modes. The parent compound’s monoclinic system (e.g., space group $$ P2_1/c $$) may shift to triclinic or alternative monoclinic arrangements in the hydrochloride due to chloride ion incorporation.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H18ClN3 |

|---|---|

Molecular Weight |

251.75 g/mol |

IUPAC Name |

N-benzyl-1-propylpyrazol-3-amine;hydrochloride |

InChI |

InChI=1S/C13H17N3.ClH/c1-2-9-16-10-8-13(15-16)14-11-12-6-4-3-5-7-12;/h3-8,10H,2,9,11H2,1H3,(H,14,15);1H |

InChI Key |

OWOSKTVKIQVCLU-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=N1)NCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Imine Formation and Catalytic Hydrogenation

Adapted from the synthesis of N-benzyl-α-methylbenzylamine, this two-step protocol involves:

- Iminization : Reacting 1-propylpyrazol-3-amine with benzaldehyde in a water-miscible solvent (e.g., ethanol) to form the Schiff base.

$$

\text{1-Propylpyrazol-3-amine} + \text{Benzaldehyde} \rightarrow \text{N-Benzylidenepyrazol-3-amine} + \text{H}_2\text{O}

$$

The reaction proceeds at 25–50°C with water retained in situ.

- Hydrogenation : Catalytic hydrogenation of the imine using palladium on carbon (Pd/C) under 1–3 bar H₂ yields the N-benzylated product:

$$

\text{N-Benzylidenepyrazol-3-amine} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{N-Benzyl-1-propylpyrazol-3-amine}

$$

This method achieves >90% yield with minimal byproducts.

Direct Alkylation with Benzyl Halides

Alternative routes employ benzyl bromide or chloride for alkylation. In a modified procedure from 1-benzyl-3-piperidone synthesis, the amine reacts with benzyl chloride in tetrahydrofuran (THF) using potassium carbonate as a base:

$$

\text{1-Propylpyrazol-3-amine} + \text{Benzyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{N-Benzyl-1-propylpyrazol-3-amine} + \text{KCl}

$$

Reaction conditions (50–70°C, 6–12 hours) favor mono-alkylation, avoiding quaternary salt formation.

Hydrochloride Salt Formation

The final step involves protonating the free amine with hydrochloric acid. Drawing from N-(3-aminopropyl)methacrylamide hydrochloride synthesis, the free base is dissolved in THF and treated with HCl gas at 0–25°C:

$$

\text{N-Benzyl-1-propylpyrazol-3-amine} + \text{HCl} \rightarrow \text{N-Benzyl-1-propylpyrazol-3-amine hydrochloride}

$$

Crystallization from ethyl acetate or diethyl ether yields the hydrochloride salt in >90% purity.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Optimization

For large-scale production, the imine hydrogenation route is preferred due to its efficiency and reproducibility. Key optimizations include:

- Solvent Recycling : Ethanol from hydrogenation can be distilled and reused, reducing costs.

- Catalyst Recovery : Palladium on carbon is filtered and reactivated, minimizing metal waste.

- Process Integration : Combining cyclocondensation and benzylation in a one-pot system reduces intermediate isolation steps.

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Using electronically biased 1,3-dicarbonyl compounds ensures the amine group occupies the 3-position.

- Byproduct Formation in Alkylation : Excess benzyl halide and controlled pH (8–9) suppress dialkylation.

- Salt Hygroscopicity : Storing the hydrochloride under nitrogen or in desiccators prevents moisture absorption.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Pyrazoles can be oxidized to form pyrazolones or other oxidized derivatives.

Reduction: Reduction reactions can convert pyrazoles to pyrazolines or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, depending on the specific reaction and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

N-benzyl-1-propylpyrazol-3-amine;hydrochloride has been investigated for its ability to inhibit the activity of intracellular enzymes involved in inflammatory responses. Specifically, it has shown promise as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a critical role in the degradation of palmitoylethanolamide (PEA), an endogenous anti-inflammatory mediator. By preserving PEA levels, this compound may enhance its analgesic and anti-inflammatory effects at sites of inflammation .

2. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as kinase inhibitors. Kinases are pivotal in regulating various cellular processes, and their dysregulation is often linked to cancer progression. Research has demonstrated that modifications to the pyrazole structure can lead to potent inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. One derivative exhibited an EC50 value of 33 nM against CDK16, indicating strong potential for cancer therapeutics .

3. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Pyrazole derivatives have been recognized for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways, making it a candidate for further development in treating infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications at specific positions on the pyrazole ring can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 with lipophilic groups | Increased potency against NAAA (IC50 = 0.33 μM) |

| Variation in chain length | Altered pharmacokinetic profiles |

| Introduction of halogens | Enhanced selectivity towards specific kinases |

These findings suggest that careful structural modifications can lead to compounds with improved efficacy and selectivity for therapeutic targets.

Case Studies

Case Study 1: Inhibition of NAAA

In a study focused on chronic inflammatory diseases, compounds structurally related to this compound were screened for their inhibitory effects on NAAA. The lead compound demonstrated low nanomolar inhibition, which was linked to its ability to stabilize PEA levels in vivo, thus providing a novel approach to managing inflammation .

Case Study 2: Targeting CDK16 in Cancer

Another significant study evaluated the anticancer potential of pyrazole derivatives targeting CDK16. The optimized compound derived from this compound exhibited selective inhibition across a panel of kinases and induced G2/M phase cell cycle arrest in cancer cells, highlighting its therapeutic promise .

Case Study 3: Antimicrobial Efficacy

Research into the antimicrobial properties of pyrazole derivatives revealed that certain modifications enhanced activity against multidrug-resistant bacterial strains. This opens avenues for developing new antibiotics based on the pyrazole scaffold, with this compound serving as a foundational structure for further optimization .

Mechanism of Action

The mechanism of action of N-benzyl-1-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazole derivatives can act as inhibitors or modulators of various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Pyrazole Amines

The compound shares structural homology with other pyrazole amines, differing primarily in substituent groups. Key analogs include:

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Features a pyridinyl group at N1 and a cyclopropylamine at N4 .

- 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Contains a methylthio-propyl chain and pyridinyl group .

- 4-Chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride : Substituted with chloro, isopropyl, and sulfonyl chloride groups .

Key Structural Differences :

Comparative Analysis of Physical and Chemical Properties

Table 1: Physical Properties of Pyrazole Amines

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data Comparison

- The benzyl group in the target compound would likely produce aromatic proton signals near δ 7.2–7.4 ppm in $ ^1H $ NMR, distinct from pyridinyl analogs (δ 8.6–8.9 ppm) .

- HRMS data for the cyclopropyl analog confirm molecular weight alignment with theoretical values, a critical step in validating synthetic success .

Biological Activity

N-benzyl-1-propylpyrazol-3-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of these compounds significantly influence their biological effects. This compound is one such derivative that exhibits promising pharmacological profiles.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects. For instance, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds structurally related to N-benzyl-1-propylpyrazol-3-amine have shown significant cytotoxicity against various cancer cell lines. Table 1 summarizes the anticancer activity of selected pyrazole derivatives:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis induction |

| Compound B | Hep-2 | 0.74 | Cell cycle arrest |

| Compound C | A549 | 25 | CDK2 inhibition |

These findings suggest that this compound could potentially share similar mechanisms, warranting further investigation.

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that compounds with pyrazole moieties can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. The following table outlines some anti-inflammatory activities observed in related compounds:

| Compound Name | Inflammatory Model | Effect Observed |

|---|---|---|

| Compound D | Murine model | Reduced IL-6 levels |

| Compound E | Rat paw edema | Decreased edema volume |

These results suggest that this compound may exhibit similar anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been explored against various bacterial strains. Table 3 presents the antimicrobial activity of selected pyrazole compounds:

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound F | E. coli | 22 |

| Compound G | Staphylococcus aureus | 24 |

This compound could potentially exhibit similar antimicrobial properties based on its structural characteristics.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole derivatives, providing insights into their potential therapeutic applications:

- Anticancer Study : A study by Abdel-Aziz et al. demonstrated that a related pyrazole compound exhibited significant cytotoxicity against Hep-2 cancer cell lines with an IC50 value of 0.74 mg/mL . This suggests that this compound may also possess similar anticancer efficacy.

- Anti-inflammatory Mechanism : Research indicated that pyrazole derivatives could inhibit cyclooxygenase enzymes (COX), leading to reduced production of inflammatory mediators . This mechanism could be applicable to this compound.

- Antimicrobial Efficacy : A recent review highlighted the antimicrobial activity of various pyrazole compounds against both Gram-positive and Gram-negative bacteria . The findings suggest that this compound might have similar broad-spectrum antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.